molecular formula C5H10N2O3 B3340061 (R)-3,5-Diamino-5-oxopentanoic acid CAS No. 2075-39-0

(R)-3,5-Diamino-5-oxopentanoic acid

Cat. No.: B3340061
CAS No.: 2075-39-0
M. Wt: 146.14 g/mol
InChI Key: XOYSDPUJMJWCBH-GSVOUGTGSA-N
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Description

®-3,5-Diamino-5-oxopentanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance. This compound features an amino group, a carboxyl group, and a keto group, making it a versatile molecule in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,5-Diamino-5-oxopentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include moderate temperatures and pressures to optimize yield and enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3,5-Diamino-5-oxopentanoic acid may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that express the necessary enzymes for its biosynthesis . This method is advantageous due to its sustainability and potential for high yield.

Chemical Reactions Analysis

Types of Reactions: ®-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amides or other substituted products.

Comparison with Similar Compounds

    (S)-3,5-Diamino-5-oxopentanoic acid: The enantiomer of the compound, which may have different biological activities and properties.

    Glutamic acid: A structurally similar amino acid with a carboxyl group instead of a keto group.

    Aspartic acid: Another similar amino acid with a different side chain structure.

Uniqueness: ®-3,5-Diamino-5-oxopentanoic acid is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows it to participate in a diverse array of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3R)-3,5-diamino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYSDPUJMJWCBH-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CC(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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